molecular formula C14H19NO B3835427 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B3835427
M. Wt: 217.31 g/mol
InChI Key: OEEGGTCSQOZQJO-UHFFFAOYSA-N
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Description

8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a tropane-derived compound characterized by a bicyclic structure with a phenyl group at position 3 and a methyl group at the nitrogen bridgehead (position 8). The compound’s stereochemistry (endo/exo configurations) and substituent positions significantly influence its pharmacological activity, particularly in modulating neurotransmitter systems .

Properties

IUPAC Name

8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15-12-7-8-13(15)10-14(16,9-12)11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEGGTCSQOZQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a phenyl-substituted amine, with a cyclic ketone. This reaction is often catalyzed by an acid or base to facilitate the formation of the bicyclic structure.

    Reduction: The intermediate product from the cyclization reaction is then subjected to reduction conditions to introduce the hydroxyl group at the 3-position. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated bicyclic amine. This can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated bicyclic amines.

    Substitution: Introduction of nitro, halogen, or other functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H19NOC_{14}H_{19}NO and a molecular weight of approximately 217.31 g/mol. Its structure features a bicyclic framework typical of tropane derivatives, which contributes to its biological activity.

Medicinal Chemistry Applications

1.1. Dopamine Transporter Inhibition

Research indicates that 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol analogs exhibit selective binding to dopamine transporters (DAT). A study by Jin et al. (2008) demonstrated that derivatives of this compound can effectively inhibit dopamine reuptake, making them potential candidates for treating disorders like ADHD and Parkinson's disease.

Table 1: Binding Affinities of Tropane Derivatives

Compound NameDAT Binding Affinity (IC50 nM)5-HTT Binding Affinity (K(i) nM)NET Binding Affinity (K(i) nM)
8-methyl-3-phenyl-tropane2.53.52040
3-phenyltropane analogVariesVariesVaries

1.2. Analgesic Properties

Another avenue of research involves the analgesic properties of tropane derivatives. Studies have suggested that compounds similar to 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol can modulate pain pathways via opioid receptor interactions, offering potential for pain management therapies.

Neuroscience Research

2.1. Neurotransmitter Modulation

The compound’s ability to interact with serotonin and norepinephrine transporters has been explored in the context of mood disorders. By selectively inhibiting these transporters, it may help in developing treatments for depression and anxiety disorders where serotonin levels are implicated.

Case Study: Selective Monoamine Transporter Inhibitors

A series of studies have synthesized various analogs of this compound to evaluate their selectivity towards monoamine transporters. The findings revealed that certain modifications enhance selectivity and potency, paving the way for more effective treatments with fewer side effects.

Drug Development Applications

3.1. Development of Novel Therapeutics

The structural characteristics of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol make it a valuable scaffold for drug development in treating central nervous system disorders. Its derivatives are being investigated for their potential as new antidepressants and stimulants with improved efficacy profiles compared to existing medications.

Table 2: Potential Therapeutic Uses of Tropane Derivatives

Therapeutic AreaPotential Applications
Neuropsychiatric DisordersADHD, Depression, Anxiety
Pain ManagementAnalgesics
Substance AbuseTreatment for Cocaine Addiction

Mechanism of Action

The mechanism of action of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octan-3-ol scaffold has been modified with various substituents to explore structure–activity relationships (SAR). Below is a detailed comparison of key analogs:

Pharmacological Activity

  • Dopamine D2 Receptor Affinity: The parent compound (8-methyl-3-phenyl) exhibits moderate affinity for D2 receptors (Ki ~50 nM), while analogs with electron-withdrawing groups (e.g., 4-CF₃, 4-Br) show increased binding due to enhanced hydrophobic interactions . SCH 221510 demonstrates off-target activity at NOP receptors, highlighting the importance of N-substituents in receptor selectivity .
  • Metabolic Stability :

    • Compounds with bulky substituents (e.g., 2-naphthyl) exhibit slower hepatic clearance but may suffer from poor solubility .
    • The trifluoromethyl derivative shows superior metabolic stability compared to halogenated analogs .

Physicochemical Properties

Property 8-Methyl-3-phenyl 4-CF₃ Analog 4-Br Analog SCH 221510
LogP (Predicted) 2.1 3.4 2.8 4.2
Solubility (mg/mL) 0.5 0.2 0.3 <0.1
Plasma Protein Binding (%) 85 92 88 95

Key Research Findings

Stereochemical Influence :

  • The endo configuration of 8-methyl-3-phenyl analogs results in higher D2 receptor affinity compared to exo isomers due to optimal spatial alignment with the receptor’s binding pocket .

Substituent Effects: Electron-withdrawing groups (e.g., CF₃, Br) at the para position of the phenyl ring enhance receptor binding but may reduce solubility . N-Substituents (e.g., bis(2-methylphenyl)methyl in SCH 221510) drastically alter receptor selectivity, enabling modulation of non-dopaminergic targets like NOP receptors .

Synthetic Challenges :

  • Bulky substituents (e.g., 2-naphthyl) require microwave-assisted synthesis to improve yields, though stability remains a concern .

Biological Activity

8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, a compound belonging to the bicyclic amine class, has garnered attention for its potential biological activities, particularly in relation to neurological disorders such as Parkinson's disease. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS Number 185099-63-2
IUPAC Name 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Research indicates that 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol acts primarily as a muscarinic receptor antagonist, which plays a significant role in modulating neurotransmitter release in the central nervous system (CNS). Its structural similarity to tropine suggests potential interactions with cholinergic systems, making it a candidate for treating conditions like Parkinson's disease.

Anti-Parkinsonian Effects

A study conducted by Verma et al. (2011) explored the anti-Parkinsonism activity of various 8-azabicyclo[3.2.1]octane analogs, including 8-methyl-3-phenyl derivatives. The research involved administering these compounds to albino mice subjected to drug-induced catatonia, measuring their effects on dopamine levels and motor function. The results demonstrated that certain derivatives significantly reduced catatonic responses and tremors, suggesting a neuroprotective effect through dopamine modulation .

Dopamine Transporter Affinity

Further investigations have focused on the compound's affinity for dopamine transporters (DAT). A series of studies indicated that modifications in the structure could enhance binding affinity to DAT and serotonin transporters (SERT), which are crucial for regulating mood and motor control .

Study on Parkinson's Disease Models

In a detailed study assessing the pharmacological profile of 8-methyl-3-phenyl derivatives, researchers observed significant improvements in motor functions in animal models of Parkinson's disease when treated with these compounds. The study highlighted the role of dopamine receptor activation in ameliorating symptoms associated with dopaminergic neuron degeneration .

Comparative Analysis of Analog Compounds

A comparative analysis involving different analogs of 8-methyl-3-phenyl showed variability in biological activity based on structural modifications. Compounds with specific substitutions exhibited enhanced receptor binding and activity profiles, indicating the importance of chemical structure in therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is synthesized via multi-step modifications of tropane alkaloids. Key methods include:

  • Atropine-derived synthesis : Ester hydrolysis, amine oxidation, and O-acetylation steps, followed by dealkylation and amide hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5 minutes at 185°C under 275 psi pressure) compared to traditional reflux methods .
  • Salt formation : Conversion to hydrochloride salts to enhance solubility and stability .

Q. Optimization Strategies :

  • Use polar solvents (e.g., ethanol) for improved stereochemical control.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates via column chromatography or recrystallization.

Q. Table 1: Comparative Yields of Derivatives

Derivative SubstitutionReaction ConditionsYield (%)Reference
4-FluorophenylEthanol, KOH, hydrazine59
4-BromophenylEthanol, KOH, hydrazine64
2-NaphthylEthanol, KOH, hydrazine48

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • N-methyl group : Singlet at δ ~2.2–2.4 ppm (C8-CH3) .
    • Bridgehead protons : Distinct splitting patterns due to bicyclic rigidity .
  • IR Spectroscopy : Hydroxyl stretch (νO-H) at ~3200–3400 cm⁻¹ and C-N stretches at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry (GC/MS) : Molecular ion peak at m/z 141.21 (free base) or 213.15 (dihydrochloride salt) .

Q. Validation Protocol :

  • Compare experimental data with NIST reference spectra .
  • Use deuterated solvents (e.g., DMSO-d6) to avoid interference in NMR.

Q. What are the primary pharmacological targets of this compound, and what in vitro assays are used to assess its activity?

Methodological Answer:

  • Key Targets :
    • Sigma receptors : High affinity for σ2 subtypes (Ki < 50 nM) with selectivity over σ1 .
    • Dopamine D2-like receptors : Antagonistic activity tested via radioligand displacement assays .
  • Assays :
    • Radioligand binding : [³H]DTG for σ2 receptors or [³H]spiperone for D2 receptors .
    • Functional assays : cAMP inhibition or calcium flux in transfected HEK293 cells .

Advanced Research Questions

Q. How does the stereochemistry of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol influence its receptor binding affinity and selectivity?

Methodological Answer:

  • Endo vs. Exo Isomers :
    • Endo configuration (tropine): Preferentially binds muscarinic and σ receptors .
    • Exo configuration (pseudotropine): Lower affinity for CNS targets but higher metabolic stability .
  • Resolution Strategies :
    • Chiral chromatography (e.g., Chiralpak® AD-H column).
    • X-ray crystallography to confirm absolute configuration .

Q. Table 2: Stereochemical Impact on Binding Affinity

Isomerσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)
Endo35012
Exo>100045
Data inferred from structural analogs in .

Q. What strategies can resolve contradictions in reported binding affinities across different studies?

Methodological Answer:

  • Standardization : Use common reference ligands (e.g., haloperidol for σ receptors) to normalize assay conditions .
  • Orthogonal Validation : Combine radioligand binding with functional assays (e.g., ERK phosphorylation).
  • Meta-Analysis : Adjust for variables like cell line (CHO vs. HEK293) or buffer composition .

Q. What computational methods are employed to model the interaction between this compound and sigma receptors?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina with σ2 receptor homology models (based on PDB: 6DK1) .
  • MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER or GROMACS).
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict affinity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

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